molecular formula C23H25ClN2 B14233235 N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine CAS No. 627526-07-2

N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine

Cat. No.: B14233235
CAS No.: 627526-07-2
M. Wt: 364.9 g/mol
InChI Key: PUFWVPBXIHZEQB-UHFFFAOYSA-N
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Description

N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine is an organic compound with the molecular formula C23H25ClN2. This compound is characterized by the presence of a benzhydryl group, a chlorophenyl group, and an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of benzhydryl chloride with 2-(2-chlorophenyl)ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine: A Schiff base ligand with similar structural features.

    N-benzhydryl-2-chloroacetamide: Contains a benzhydryl group and a chlorophenyl group but differs in the backbone structure.

Uniqueness

N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

627526-07-2

Molecular Formula

C23H25ClN2

Molecular Weight

364.9 g/mol

IUPAC Name

N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C23H25ClN2/c24-22-14-8-7-9-19(22)15-16-25-17-18-26-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,23,25-26H,15-18H2

InChI Key

PUFWVPBXIHZEQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNCCC3=CC=CC=C3Cl

Origin of Product

United States

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